molecular formula C16H14N2O3 B5810320 (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide

Cat. No.: B5810320
M. Wt: 282.29 g/mol
InChI Key: OCNZFLXIABIERY-FNORWQNLSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of pyridine with an appropriate alkyl halide.

    Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the benzodioxole and pyridinylmethyl intermediates with an appropriate acrylamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring and pyridinylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide is unique due to its specific combination of a benzodioxole ring and a pyridinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(18-10-13-3-1-2-8-17-13)7-5-12-4-6-14-15(9-12)21-11-20-14/h1-9H,10-11H2,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZFLXIABIERY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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